molecular formula C18H19N3O3S B2906269 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421452-89-2

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No. B2906269
CAS RN: 1421452-89-2
M. Wt: 357.43
InChI Key: FFCHEFHFGYVRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Odor : Odor descriptions are not widely available, but it likely has a characteristic odor associated with its functional groups .


Molecular Structure Analysis

The compound’s structure consists of a urea moiety linked to a furan-thiazole ring system. The furan and thiazole rings contribute to its aromatic character. The phenoxyethyl group enhances its solubility in alcohol and water .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 162–163°C at 760 mm Hg .
  • Vapor Pressure : 1.485 mmHg at 25°C .
  • Solubility : Soluble in alcohol and water (estimated solubility: 6.35 × 10^4 mg/L at 25°C) .
  • Flash Point : Approximately 94°F (34.6°C) .

Safety and Hazards

  • Safety References : Available safety data include the EPA Substance Registry Services (SRS) and National Institute of Allergy and Infectious Diseases .

properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-16(25-17(21-13)15-8-5-10-24-15)12-20-18(22)19-9-11-23-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCHEFHFGYVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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